6-Chloro-2-propyldecahydroazulene
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Overview
Description
6-Chloro-2-propyldecahydroazulene is an organic compound that belongs to the class of azulenes Azulenes are bicyclic aromatic hydrocarbons known for their distinctive blue color The compound’s structure consists of a decahydroazulene core with a chlorine atom at the 6th position and a propyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyldecahydroazulene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-propyldecahydroazulene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propyldecahydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
6-Chloro-2-propyldecahydroazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azulene core.
Mechanism of Action
The mechanism of action of 6-Chloro-2-propyldecahydroazulene involves its interaction with specific molecular targets. The chlorine atom and propyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyldecahydroazulene
- 6-Chloro-2-ethyldecahydroazulene
- 6-Chloro-2-butyldecahydroazulene
Uniqueness
6-Chloro-2-propyldecahydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Compared to its analogs, the propyl group at the 2nd position provides a balance between hydrophobicity and reactivity, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
917884-27-6 |
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Molecular Formula |
C13H23Cl |
Molecular Weight |
214.77 g/mol |
IUPAC Name |
6-chloro-2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
InChI |
InChI=1S/C13H23Cl/c1-2-3-10-8-11-4-6-13(14)7-5-12(11)9-10/h10-13H,2-9H2,1H3 |
InChI Key |
KMVAXSLVMLPKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2CCC(CCC2C1)Cl |
Origin of Product |
United States |
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